2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide
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Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide is a useful research compound. Its molecular formula is C24H30ClN3O and its molecular weight is 411.97. The purity is usually 95%.
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Biological Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide, a compound derived from piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H28ClN3O2, with a molecular weight of 383.78 g/mol. The structure comprises a piperazine ring substituted with a chlorophenyl group and a cyclohexylphenyl acetamide moiety, contributing to its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, including the reaction of piperazine derivatives with acetamides. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for yield and purity .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit notable antimicrobial properties. For example, derivatives synthesized in related studies demonstrated significant activity against various bacterial strains using the tube dilution technique .
Anticancer Activity
The anticancer potential of this compound has also been assessed through MTT assays. Certain derivatives showed promising results, although they were less effective than standard chemotherapeutics like 5-fluorouracil. For instance, compound 5 exhibited good anticancer activity but was outperformed by established drugs .
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, enzyme inhibition studies have shown that related piperazine compounds can inhibit acetylcholinesterase (AChE) and urease effectively. These activities suggest potential applications in treating neurodegenerative diseases and managing urea levels in the body .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of these compounds with target proteins. For instance, docking simulations using Schrodinger software revealed that certain derivatives bind effectively to active sites of target enzymes, suggesting mechanisms behind their biological activities .
Case Studies
Several case studies have focused on the pharmacological evaluation of piperazine derivatives:
- Antimicrobial Evaluation : A series of synthesized piperazine derivatives were tested for their antimicrobial efficacy against both gram-positive and gram-negative bacteria. Results indicated that some compounds displayed activity comparable to standard antibiotics .
- Anticancer Screening : A study involving various piperazine derivatives highlighted their potential as anticancer agents, particularly against specific cancer cell lines. The findings suggested that structural modifications could enhance activity .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O/c25-21-7-4-8-23(17-21)28-15-13-27(14-16-28)18-24(29)26-22-11-9-20(10-12-22)19-5-2-1-3-6-19/h4,7-12,17,19H,1-3,5-6,13-16,18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPSLMWEQGGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.